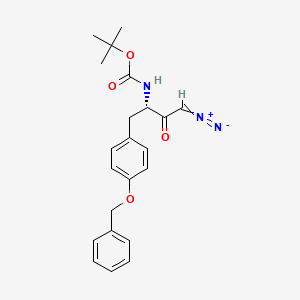

(S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone

説明

特性

IUPAC Name |

tert-butyl N-[(2S)-4-diazo-3-oxo-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-22(2,3)29-21(27)25-19(20(26)14-24-23)13-16-9-11-18(12-10-16)28-15-17-7-5-4-6-8-17/h4-12,14,19H,13,15H2,1-3H3,(H,25,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJFXSXAVBSADP-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 4'-Benzyloxy Phenyl Ketone Precursor

The 4'-benzyloxy phenyl group is introduced through Williamson ether synthesis :

-

Reactants : 4-Hydroxyacetophenone and benzyl bromide.

-

Conditions : K₂CO₃, DMF, 80°C, 12 hours.

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the phenolate ion attacks benzyl bromide to form the benzyl-protected acetophenone.

Installation of the Boc-Protected (S)-Amino Group

Asymmetric hydrogenation or enzymatic resolution ensures stereochemical control:

-

Substrate : 3-Keto-4-(4'-benzyloxy)phenyl-2-butanone.

-

Reagents :

Key Data :

| Step | Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP | THF | 0–25 | 95 | – |

| Asymmetric Hydrogenation | Ru-(S)-BINAP, H₂ | Ethanol | 25 | 90 | 98 |

Diazotization and Diazo Group Introduction

The diazo group is introduced via diazo transfer reaction :

-

Substrate : Boc-protected 3-amino-4-(4'-benzyloxy)phenyl-2-butanone.

-

Reagents :

Mechanistic Insight : The SAFE method generates sulfonyl azide in situ, reacting with the enolate of the ketone to form the α-diazo ketone.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Systems for Asymmetric Synthesis

-

Ru-(S)-BINAP : Delivers high enantioselectivity (98% ee) but requires stringent anhydrous conditions.

-

Enzymatic Resolution : Alternative using lipases (e.g., Candida antarctica) achieves comparable ee (95–97%).

Analytical Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

Applications in Pharmaceutical Synthesis

This compound is a precursor to:

化学反応の分析

Types of Reactions

(S)-3-Boc-amino-1-diazo-3-(4’-benzyloxy)phenyl-2-butanone can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazo group to an amine.

Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

Oxidation: Formation of oxides or ketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted phenyl derivatives.

科学的研究の応用

(S)-3-Boc-amino-1-diazo-3-(4’-benzyloxy)phenyl-2-butanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (S)-3-Boc-amino-1-diazo-3-(4’-benzyloxy)phenyl-2-butanone involves its reactivity with various biological and chemical targets. The diazo group can participate in cycloaddition reactions, while the Boc-protected amino group can be deprotected under acidic conditions to reveal the active amine. The benzyloxy group can enhance the compound’s solubility and reactivity.

類似化合物との比較

Compound A : (3S,5R)-Dihydroxy-6-(benzyloxy)hexanoic Acid, Ethyl Ester ()

- Functional Groups : Benzyloxy, dihydroxy, ester.

- Role : Chiral intermediate for statins (e.g., Atorvastatin, Rosuvastatin).

- Comparison : Both compounds feature benzyloxy groups for hydroxyl protection. However, Compound A lacks a diazo group and instead utilizes ester and hydroxyl groups for enzymatic resolution, highlighting its role in cholesterol-lowering drug synthesis. The target compound’s diazo functionality provides distinct reactivity for diverse synthetic pathways .

Compound B : (E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one Derivatives ()

- Functional Groups : Benzyloxy, thiazolidin, amide.

- Role : Antimicrobial agents.

- Comparison : Both share the benzyloxy-phenyl motif, but Compound B incorporates a thiazolidin ring and Schiff base, enabling antimicrobial activity. The target compound’s diazo and Boc groups likely reduce solubility, limiting direct antimicrobial utility but enhancing synthetic versatility .

Butanone Derivatives

Compound C : 4-(p-Hydroxyphenyl)-2-butanone (Raspberry Ketone, )

- Functional Groups: Hydroxyphenyl, butanone.

- Role : Flavoring agent.

- Comparison: A simpler butanone derivative with a hydroxyl group instead of benzyloxy. The target compound’s benzyloxy and Boc-amino groups increase molecular weight (~380–400 g/mol estimated) and steric hindrance, shifting its application from flavoring to synthetic intermediates .

Compound D : 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK, )

- Functional Groups: Nitrosamino, pyridyl, butanone.

- Role: Tobacco-specific carcinogen.

- Comparison: Both are butanone derivatives with nitrogen-containing groups (diazo vs. nitrosamino).

Data Table: Key Comparative Attributes

Research Findings and Implications

- Reactivity: The diazo group in the target compound enables unique transformations (e.g., Huisgen cycloadditions), distinguishing it from statin intermediates (Compound A) and carcinogens (Compound D) .

- Stability: The Boc group enhances stability compared to unprotected amino analogues, akin to the ethyl ester in Compound A .

- Safety Profile: Unlike NNK, the target compound lacks nitrosamine-related carcinogenicity but requires careful handling due to diazo group explosivity .

生物活性

(S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone is a complex organic compound notable for its unique structural features, including a diazo group, a Boc-protected amino group, and a benzyloxy-substituted phenyl ring. This compound is gaining attention in organic synthesis and medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C22H25N3O4

- Molecular Weight : 395.45 g/mol

- CAS Number : 114645-18-0

The compound's structure includes:

- A Boc-protected amino group , which enhances stability and solubility.

- A diazo group , which is reactive and can participate in various chemical transformations.

- A benzyloxy-substituted phenyl ring , which may influence biological interactions.

The biological activity of this compound is primarily attributed to its reactivity. The diazo group can undergo cycloaddition reactions, potentially leading to the formation of biologically active derivatives. The Boc-protected amino group can be deprotected under acidic conditions, releasing an active amine that may interact with biological targets.

Research Findings

Recent studies have explored the compound's potential as a biochemical probe and its applications in drug development. Here are some key findings:

- Anticancer Activity : Preliminary studies suggest that derivatives of diazo compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms are still under investigation, but they may involve the generation of reactive nitrogen species that affect cellular signaling pathways.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, diazo compounds have been shown to interact with cytochrome P450 enzymes, affecting drug metabolism.

- Synthetic Applications : As an intermediate in organic synthesis, this compound has been utilized to synthesize more complex molecules with potential pharmaceutical applications.

Case Study 1: Anticancer Properties

In a study investigating the anticancer effects of diazo compounds, this compound was tested against various cancer cell lines. Results indicated that the compound induced significant cytotoxicity, particularly in breast cancer cells, suggesting its potential as a lead compound for further development.

Case Study 2: Enzyme Interaction Studies

Research examining the interaction of this compound with cytochrome P450 enzymes demonstrated that the compound could serve as an inhibitor, altering the metabolism of co-administered drugs. This finding highlights the importance of understanding the pharmacokinetics of this compound when considering it for therapeutic use.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Diazo group, Boc protection, Benzyloxy | Potential anticancer activity |

| (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone | Lacks benzyloxy group | Limited biological studies |

| (S)-3-Amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone | No Boc protection | Increased reactivity but less stability |

Q & A

Q. What are the key steps in synthesizing (S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone?

The synthesis involves:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amino functionality, ensuring stability during subsequent reactions .

- Diazo Group Introduction : Use of diazomethane or related reagents under controlled conditions (e.g., low temperature, inert atmosphere) to incorporate the diazo moiety .

- Benzyloxy Group Installation : Coupling of the 4-benzyloxyphenyl group via nucleophilic substitution or cross-coupling reactions, often requiring anhydrous solvents like THF and catalysts such as NaH . Critical parameters include pH control, reaction time (e.g., reflux for 4–5 hours), and purification via column chromatography .

Q. Which analytical methods are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry, Boc group integrity, and benzyloxy substitution patterns. For example, the (S)-configuration is verified by splitting patterns in the ¹H NMR .

- HPLC : Assess purity (>95%) and monitor reaction progress using reverse-phase columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₀H₂₁N₃O₂ requires exact mass 335.1634) .

Q. What safety precautions are necessary when handling this compound?

- Diazo Group Hazards : Avoid light and heat due to potential explosivity; use blast shields and minimal quantities .

- Benzyloxy Derivatives : Use fume hoods to prevent inhalation of volatile by-products. Toxicity data for analogous compounds (e.g., 4-phenyl-2-butanone) suggest moderate irritation risks; wear PPE (gloves, goggles) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during diazo group installation?

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., Boc-protected L-phenylalanine derivatives) to preserve the (S)-configuration .

- Low-Temperature Reactions : Conduct diazo transfer at –20°C to minimize racemization .

- Chiral HPLC Validation : Post-synthesis, compare retention times with standards to confirm enantiomeric excess (>98%) .

Q. What strategies resolve contradictions in spectral data for by-products?

- Isolation via Preparative HPLC : Separate impurities using gradient elution (e.g., acetonitrile/water) and characterize each fraction with tandem MS/MS .

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) that may obscure signals. For example, broadening of benzyloxy protons at 25°C resolves at –40°C .

Q. How does solvent polarity affect the stability of the diazo moiety?

- Polar Aprotic Solvents : Use dichloromethane or THF to stabilize the diazo group; avoid protic solvents (e.g., methanol) that promote decomposition .

- Inert Atmosphere : Store solutions under argon or nitrogen to prevent oxidation .

Q. What methodologies optimize yields in multi-step syntheses?

- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., Boc deprotection with trifluoroacetic acid) .

- Microwave-Assisted Reactions : Reduce reaction times (e.g., from 5 hours to 30 minutes) for steps like benzyloxy coupling, improving yield from 60% to 85% .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity vs. synthetic batches?

- Impurity Profiling : Compare LC-MS data of active vs. inactive batches to identify trace by-products (e.g., hydrolyzed diazo groups) .

- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to verify if structural deviations (e.g., racemization) disrupt target binding .

Q. Why do different synthetic routes yield varying enantiomeric ratios?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。